![molecular formula C8H15NO2 B12630115 Methyl 3-[(prop-2-en-1-yl)amino]butanoate](/img/structure/B12630115.png)
Methyl 3-[(prop-2-en-1-yl)amino]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(prop-2-en-1-yl)amino]butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group and an amino group attached to a butanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(prop-2-en-1-yl)amino]butanoate typically involves the esterification of 3-[(prop-2-en-1-yl)amino]butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced production costs. The use of flow microreactors has been shown to enhance the synthesis of esters, making it a viable method for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-[(prop-2-en-1-yl)amino]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 3-[(prop-2-en-1-yl)amino]butanoic acid.
Reduction: 3-[(prop-2-en-1-yl)amino]butanol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Methyl 3-[(prop-2-en-1-yl)amino]butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of Methyl 3-[(prop-2-en-1-yl)amino]butanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3,3-dimethyl-2-[(prop-2-en-1-yl)amino]butanoate: A synthetic cannabinoid receptor agonist with similar structural features.
Ethyl 3-[(prop-2-en-1-yl)amino]butanoate: An ester with a similar backbone but different alkyl group.
Methyl 3-[(prop-2-en-1-yl)amino]propanoate: A compound with a shorter carbon chain.
Uniqueness
Methyl 3-[(prop-2-en-1-yl)amino]butanoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure also makes it a versatile intermediate in organic synthesis, providing opportunities for the development of new compounds with diverse applications .
Propriétés
Formule moléculaire |
C8H15NO2 |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
methyl 3-(prop-2-enylamino)butanoate |
InChI |
InChI=1S/C8H15NO2/c1-4-5-9-7(2)6-8(10)11-3/h4,7,9H,1,5-6H2,2-3H3 |
Clé InChI |
JRKYCXKKTZJGOM-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)OC)NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



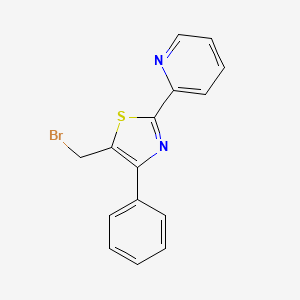

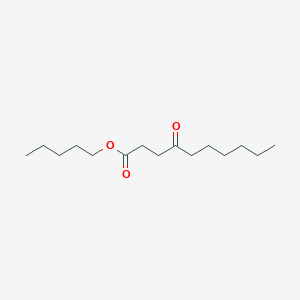
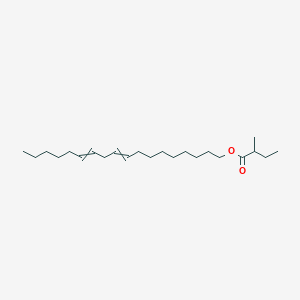
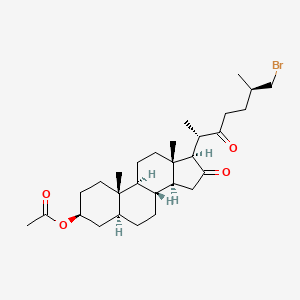
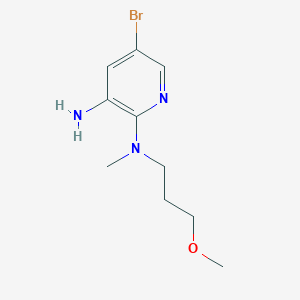

![1h-Pyrrolo[2,3-b]pyridine, 2-chloro-3-iodo-1-(phenylsulfonyl)-](/img/structure/B12630085.png)
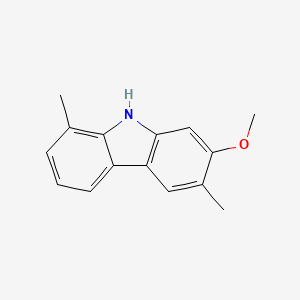
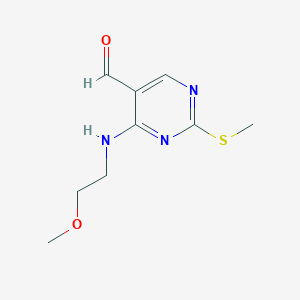
![2-(Pyridin-2-yl)ethyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12630101.png)
![4-{4-[2-(Hexylamino)-2-oxoethoxy]-5-methyl-1,3-thiazol-2-yl}benzoic acid](/img/structure/B12630105.png)
![6-(3-aminopropyl)-9-(1H-pyrazol-5-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12630106.png)
